

Application Notes: (S)-Boc-Proline in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate

Cat. No.: B1270729

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Introduction

(S)-tert-butyl 2-formylpyrrolidine-1-carboxylate, commonly known as (S)-Boc-proline, is a versatile chiral building block extensively utilized in the synthesis of complex pharmaceutical intermediates.[1] Its structure, featuring a protected proline backbone, provides a rigid scaffold that is invaluable for introducing stereocenters with high precision. This is particularly crucial in the development of modern therapeutics where specific stereochemistry is often essential for biological activity.[1] The tert-butoxycarbonyl (Boc) protecting group ensures stability during various synthetic transformations and can be readily removed under acidic conditions, allowing for sequential modifications.[2] These attributes make (S)-Boc-proline a key starting material in the synthesis of a variety of bioactive molecules, including antiviral agents.[2]

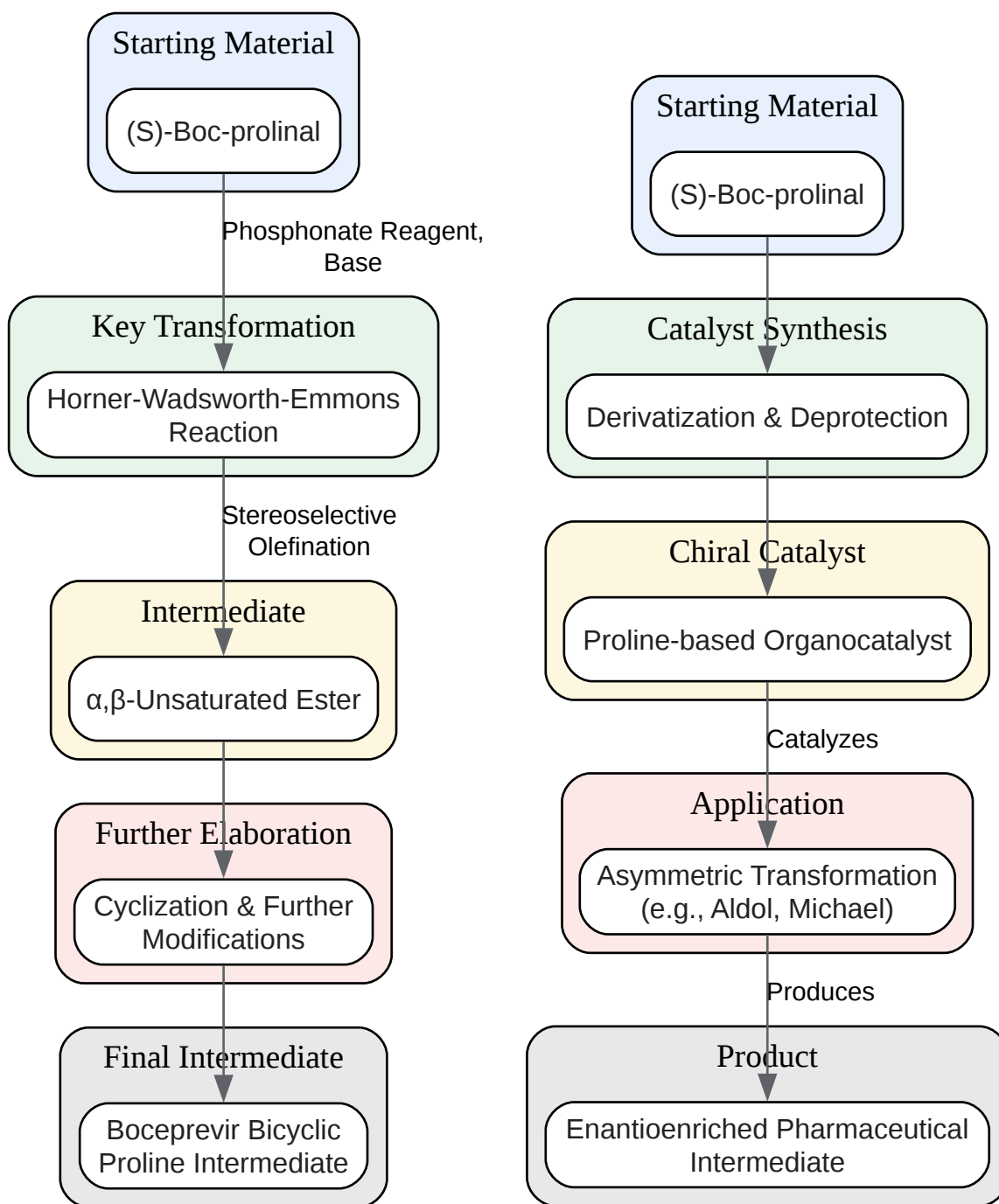
This document provides detailed application notes and experimental protocols for the use of (S)-Boc-proline in the synthesis of a key intermediate for the Hepatitis C Virus (HCV) protease inhibitor, Boceprevir.

Application Highlight: Synthesis of a Boceprevir Intermediate via Horner-Wadsworth-Emmons Olefination

A critical step in several reported syntheses of the HCV protease inhibitor Boceprevir is the construction of a key bicyclic proline intermediate.[2][3][4][5] (S)-Boc-proline serves as a

valuable precursor in a synthetic route that employs a diastereoselective Horner-Wadsworth-Emmons (HWE) reaction to introduce a two-carbon extension, which is then elaborated to form the bicyclic system. The HWE reaction allows for the stereocontrolled formation of an α,β -unsaturated ester, a versatile intermediate for subsequent transformations.

Below is a representative logical workflow for the synthesis of a key precursor to the bicyclic proline intermediate of Boceprevir, starting from (S)-Boc-prolinal.



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